2-Fluoro-5-methyl-4-nitrophenol

Description

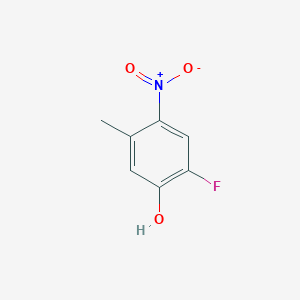

2-Fluoro-5-methyl-4-nitrophenol (CAS 63762-80-1) is a fluorinated nitroaromatic compound with the molecular formula C₇H₆FNO₃ and a molecular weight of 171.13 g/mol. Its structure features a phenolic hydroxyl group at position 1, a fluorine atom at position 2, a methyl group at position 5, and a nitro group at position 4 (Figure 1). This arrangement confers distinct electronic and steric properties, influencing its reactivity and solubility.

Properties

IUPAC Name |

2-fluoro-5-methyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-4-2-7(10)5(8)3-6(4)9(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJZXYAUBGEMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201304164 | |

| Record name | 2-Fluoro-5-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63762-80-1 | |

| Record name | 2-Fluoro-5-methyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63762-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Fluoro-5-methyl-4-nitrophenol involves the nitration of 2-Fluoro-5-methylphenol. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-Fluoro-4-nitrophenolate, which is then converted to 2-Fluoro-5-methyl-4-nitrophenol through acid neutralization .

Industrial Production Methods

Industrial production of 2-Fluoro-5-methyl-4-nitrophenol can be achieved through large-scale nitration processes. The use of continuous flow reactors allows for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-4-nitrophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The fluorine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of 2-Fluoro-5-methyl-4-aminophenol.

Substitution: Formation of substituted phenols with various functional groups replacing the fluorine atom.

Scientific Research Applications

Scientific Research Applications of 2-Fluoro-5-methyl-4-nitrophenol

2-Fluoro-5-methyl-4-nitrophenol is an organic compound with the molecular formula . It is a phenol derivative with a fluorine atom, a methyl group, and a nitro group at the 2, 5, and 4 positions on the benzene ring, respectively. This compound has various applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry

2-Fluoro-5-methyl-4-nitrophenol is used as an intermediate in synthesizing complex organic molecules. It serves as a building block in developing pharmaceuticals and agrochemicals. A common method for synthesizing this compound involves the nitration of 2-Fluoro-5-methylphenol, typically using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. Another method involves reacting 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-Fluoro-4-nitrophenolate, which is then converted to 2-Fluoro-5-methyl-4-nitrophenol through acid neutralization. Industrial production can be achieved through large-scale nitration processes, using continuous flow reactors for better control and environmentally friendly solvents and catalysts for enhanced sustainability.

Biology

The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. In vitro assays have shown that 2-Fluoro-5-methyl-4-nitrophenol exhibits antibacterial effects against various strains of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Medicine

2-Fluoro-5-methyl-4-nitrophenol is investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor modulators. Research indicates that this compound can act as a potential inhibitor of Traf2- and Nck-interacting kinase (TNIK), which is implicated in several types of cancer, including colorectal and breast cancers. TNIK inhibition can lead to reduced proliferation and survival of cancer cells, positioning this compound as a candidate for cancer therapy.

Anticancer Studies

| Study Reference | Cancer Type | Mechanism of Action | Result |

|---|---|---|---|

| Boehm et al. | Colorectal Cancer | TNIK inhibition | Reduced cell proliferation |

| Oncogenesis | Gastric Cancer | TNIK inhibition | Induced apoptosis |

| Clinical Investigation | Leukemia | TNIK inhibition | Inhibited stem cell differentiation |

The biological activity of 2-Fluoro-5-methyl-4-nitrophenol is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. By targeting TNIK, this compound disrupts aberrant Wnt signaling pathways that are often upregulated in cancer cells, leading to decreased tumor growth and enhanced apoptosis in malignant cells.

Industry

2-Fluoro-5-methyl-4-nitrophenol is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-4-nitrophenol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the nitro group can facilitate electron transfer reactions, while the fluorine atom can enhance the compound’s binding affinity to target proteins through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Fluoro-5-methyl-4-nitrophenol with analogues differing in substituent positions, functional groups, or halogenation.

Table 1: Key Properties of 2-Fluoro-5-methyl-4-nitrophenol and Analogues

Structural Isomer: 2-Fluoro-4-methyl-5-nitrophenol

This isomer swaps the positions of the methyl and nitro groups. While molecular weights are identical (171.13 g/mol ), the altered substituent arrangement likely impacts:

- Electrophilicity : The nitro group at position 5 (meta to fluorine) may reduce resonance stabilization compared to the para-nitro group in the target compound .

- Solubility : Steric effects from the methyl group at position 4 could hinder hydrogen bonding, reducing water solubility.

Halogenation and Functional Group Variations

Safety: Classified as hazardous (100% concentration in SDS), with risks of acute toxicity upon inhalation or skin contact .

2-Chloro-4-fluoro-5-nitrophenol: Chlorine vs. Methyl: Chlorine’s higher electronegativity and larger atomic radius enhance lipophilicity, making this compound more suitable for hydrophobic environments (e.g., membrane-penetrating agrochemicals) .

Amino-Substituted Analogues: 4-Amino-2-nitrophenol

- Functional Group Impact: Replacing fluorine with an amino group (C₆H₆N₂O₃) increases basicity and alters electronic properties.

- Applications: Used in azo dye synthesis, where the amino group participates in diazo coupling reactions .

Biological Activity

2-Fluoro-5-methyl-4-nitrophenol is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

2-Fluoro-5-methyl-4-nitrophenol is characterized by its fluorine substitution at the second position and a nitro group at the fourth position of the phenolic ring. The presence of these functional groups influences its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of 2-Fluoro-5-methyl-4-nitrophenol. It has been shown to exhibit significant antibacterial effects against various strains of bacteria. For instance, in vitro assays demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

2-Fluoro-5-methyl-4-nitrophenol has been identified as a potential inhibitor of Traf2- and Nck-interacting kinase (TNIK), which is implicated in several types of cancer, including colorectal and breast cancers. Research indicates that TNIK inhibition can lead to reduced proliferation and survival of cancer cells, positioning 2-Fluoro-5-methyl-4-nitrophenol as a candidate for cancer therapy .

Table 1: Summary of Anticancer Studies

| Study Reference | Cancer Type | Mechanism of Action | Result |

|---|---|---|---|

| Boehm et al. | Colorectal Cancer | TNIK inhibition | Reduced cell proliferation |

| Oncogenesis | Gastric Cancer | TNIK inhibition | Induced apoptosis |

| Clinical Investigation | Leukemia | TNIK inhibition | Inhibited stem cell differentiation |

The biological activity of 2-Fluoro-5-methyl-4-nitrophenol is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. By targeting TNIK, this compound disrupts aberrant Wnt signaling pathways that are often upregulated in cancer cells. This disruption can lead to decreased tumor growth and enhanced apoptosis in malignant cells .

Toxicity Studies

While exploring the therapeutic potential, it is crucial to assess the toxicity profile of 2-Fluoro-5-methyl-4-nitrophenol. Preliminary toxicity studies indicate that the compound exhibits a low toxicity profile at therapeutic doses. For example, a study reported a no-observed-adverse-effect level (NOAEL) of 8 mg/kg/day in animal models, suggesting that it may be safe for further development in clinical settings .

Case Studies

Several case studies have documented the effects of 2-Fluoro-5-methyl-4-nitrophenol in various experimental settings:

- Study on Antimicrobial Efficacy :

- Conducted on multiple bacterial strains.

- Results indicated significant growth inhibition at concentrations as low as 50 µg/mL.

- Cancer Cell Line Studies :

- Evaluated on colorectal cancer cell lines.

- Demonstrated a dose-dependent reduction in cell viability with IC50 values around 25 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.